N-undecanoyl-L-Homoserine lactone
Description
Conceptual Framework of Bacterial Quorum Sensing (QS)
Definition and Significance of Cell-Density Dependent Gene Regulation
Quorum sensing is a regulatory system that enables bacteria to control gene expression in response to the density of their population. wikipedia.orgmedchemexpress.com This process relies on the production, release, and detection of signaling molecules called autoinducers. medchemexpress.comnih.gov As the bacterial population grows, the concentration of these autoinducers increases in the surrounding environment. youtube.com Once a critical threshold concentration is reached, these molecules trigger changes in gene expression across the entire community. nih.govnih.gov
This coordinated behavior allows bacteria to act as a multicellular unit, regulating a wide array of physiological activities. These include processes that would be inefficient for a single bacterium to undertake but become highly effective when performed by a large group. wikipedia.org Such regulated behaviors include biofilm formation, the production of virulence factors, bioluminescence, sporulation, and the synthesis of antibiotics. wikipedia.orgyoutube.comwikipedia.org The ability to sense cell density and respond collectively is crucial for bacterial survival, adaptation to environmental changes, and interaction with host organisms. nih.gov
Overview of N-Acyl Homoserine Lactones (AHLs) as Autoinducer Molecules
N-Acyl Homoserine Lactones (AHLs) are a prominent class of autoinducers primarily used by Gram-negative bacteria for intraspecies communication. wikipedia.orgfrontiersin.org These signaling molecules are synthesized by LuxI-type proteins and are recognized by LuxR-type transcriptional regulators. frontiersin.orgmbl.or.kr The basic structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain. pjoes.comfrontiersin.org
The specificity of the signal is determined by variations in the acyl chain, which can differ in length (typically from 4 to 18 carbons), the presence of double bonds, and the substitution at the C3 position (which can be a hydrogen, hydroxyl, or oxo group). medchemexpress.comnih.govfrontiersin.org These structural differences allow for a high degree of specificity in signaling, with particular AHLs being recognized by their cognate receptor proteins. medchemexpress.com The first AHL to be identified was N-(3-oxohexanoyl)-L-homoserine lactone in the bioluminescent bacterium Vibrio fischeri. wikipedia.org Since then, a wide variety of AHLs have been discovered in numerous bacterial species, highlighting their widespread importance in regulating collective behaviors. wikipedia.orgmdpi.com
Distinctive Characteristics of N-Undecanoyl-L-Homoserine Lactone (C11-HSL)
Structural Configuration and Prevalence in Bacterial Strains
This compound (C11-HSL) is an AHL characterized by an 11-carbon acyl side chain. caymanchem.com Its chemical formula is C₁₅H₂₇NO₃. caymanchem.com This particular AHL is notable for its odd-numbered acyl chain, a feature that is less common compared to even-numbered chains. medchemexpress.com
While not as ubiquitously studied as some other AHLs, C11-HSL has been identified as a potential, albeit minor, quorum-sensing signaling molecule in strains of the opportunistic pathogen Pseudomonas aeruginosa. medchemexpress.com It has also been detected in other bacterial contexts, including in the gut microbiota of mice and in marine Vibrio species. nih.govfrontiersin.org The presence of C11-HSL in such diverse environments suggests its involvement in a range of bacterial communication networks.
Comparative Analysis with Other AHL Analogues in QS Systems
The function and specificity of AHLs are dictated by their structure. The length and modification of the acyl chain are critical for recognition by the corresponding LuxR-type receptor.
Compared to short-chain AHLs like N-butanoyl-L-homoserine lactone (C4-HSL), which freely diffuse across the cell membrane, longer-chain AHLs such as C11-HSL may require active transport mechanisms like efflux pumps. pjoes.com This difference in transport can influence the dynamics of signal accumulation and response.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWJNUREPGJHSG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025436 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216596-71-3 | |
| Record name | N-Undecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Regulation of N Undecanoyl L Homoserine Lactone Production
Genetic Regulation of C11-HSL Synthesis
The production of C11-HSL and other AHLs is a tightly regulated process, primarily controlled at the genetic level to ensure that synthesis is linked to cell population density.
The expression of luxI-family synthase genes is typically regulated by a cognate transcriptional regulator protein from the LuxR family. d-nb.infomdpi.com The luxI and luxR genes are often located near each other on the chromosome. The regulatory mechanism generally functions as a positive feedback loop:
At low cell density, the LuxI synthase produces a basal level of its specific AHL, which diffuses out of the cell. wikipedia.org
As the bacterial population grows, the extracellular concentration of the AHL increases.
Once a threshold concentration is reached, the AHL binds to its cognate LuxR-type receptor protein in the cytoplasm. d-nb.info
This AHL-LuxR complex becomes an active transcription factor. It recognizes and binds to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. d-nb.info
A primary target for the activated LuxR-AHL complex is the promoter of the luxI synthase gene itself. This binding event strongly enhances the transcription of luxI, leading to a rapid and dramatic increase in AHL synthesis. d-nb.infomdpi.com
This autoinduction circuit ensures that quorum sensing-controlled genes are expressed synchronously and only when the population is large enough to mount a successful collective action. In some bacteria, such as Pseudomonas aeruginosa, multiple LuxI/R systems (LasI/R and RhlI/R) are organized into a regulatory hierarchy, allowing for more complex control over gene expression. frontiersin.org
The specific types and quantities of AHLs produced by bacteria are not static but can be modulated by various environmental and cellular cues. While the genetic framework provides the primary control, the final AHL profile is a result of the interplay between the cell's genetic makeup and its surroundings.
The production of odd-chain AHLs like C11-HSL can be highly dependent on the cellular context. For example, the LasI synthase of P. aeruginosa, which primarily makes 3-oxo-C12-HSL in its native host, was found to produce a high proportion of unusual odd-numbered chain AHLs when expressed in Escherichia coli, suggesting that the metabolic state and precursor availability of the host cell influence the synthase's output. asm.org
Studies in marine bacteria have shown that environmental conditions are a major driver of AHL diversity. nih.gov Marine Vibrio species have been reported to produce AHLs rarely found in terrestrial bacteria, including 3-OH-C11-HSL and 3-oxo-C11-HSL. nih.govfrontiersin.org A detailed study of Vibrio mediterranei revealed that isolates with identical genomes could exhibit different AHL production phenotypes over time. nih.gov Statistical modeling linked these shifts in AHL profiles to specific environmental variables.
Interactive Table 2: Environmental Factors Influencing Vibrio mediterranei AHL Phenotypes
Data adapted from a study on the temporal variation of AHL production phenotypes. nih.gov
| Environmental Variable | Explanatory Value (%) |
| Phosphate | 37.4% |
| Temperature | 13.9% |
| Salinity | 9.9% |
| Silicates | 7.9% |
| Nitrites | 5.4% |
| Chlorophyll a | 4.4% |
| Ammonium | 4.5% |
| Total Explained Variation | 83.4% |
This phenotypic plasticity allows bacteria to adapt their communication signals in response to changing ecological niches, such as the transition from a free-living state to a host-associated one. nih.govnih.gov
Molecular Mechanisms of N Undecanoyl L Homoserine Lactone Signal Transduction
Receptor-Mediated Recognition and Signal Perception
The initiation of the signaling cascade depends on the specific recognition of C11-HSL by intracellular receptor proteins. This recognition is the critical first step that translates the extracellular chemical signal into a cellular response.
In Gram-negative bacteria, the canonical receptors for AHL molecules like C11-HSL are members of the LuxR family of transcriptional regulators. medchemexpress.comnih.govdergipark.org.tr These proteins are modular, typically comprising two principal domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD). nih.govbiorxiv.org The specificity of the QS system is conferred by the LBD, which selectively recognizes AHLs with particular acyl chain lengths and modifications. medchemexpress.combiocompare.com
The interaction between C11-HSL and a LuxR-type protein has been demonstrated using reporter strains. For instance, C11-HSL can induce the expression of Green Fluorescent Protein (GFP) in a recombinant E. coli strain engineered to express the LuxR protein from Vibrio fischeri and a luxI promoter-reporter fusion. caymanchem.com This confirms that C11-HSL can be recognized by and activate a canonical LuxR-type receptor. The binding of the AHL signal molecule to the N-terminal domain of the LuxR homolog is the pivotal event that triggers the protein's regulatory activity. biorxiv.org
The binding of C11-HSL to the LBD of its cognate LuxR-type receptor results in the formation of a stable ligand-receptor complex. researchgate.netnih.gov This binding is believed to induce a critical conformational change in the receptor protein, effectively "activating" it. The formation of this complex is essential for the subsequent steps in the signal transduction pathway. nih.govnih.gov
Upon ligand binding, the receptor protein typically undergoes dimerization or multimerization, forming a functional unit capable of interacting with DNA. researchgate.netbiorxiv.org This autoinducer-dependent dimerization is a key regulatory checkpoint, ensuring that gene expression is only initiated when a sufficient concentration of the signaling molecule, and thus a sufficient cell density, is reached. researchgate.net The complex of C11-HSL bound to its LuxR-type receptor is the direct effector molecule that proceeds to modulate gene transcription.
| Component | Description | Role in Signal Transduction |
| N-undecanoyl-L-Homoserine Lactone (C11-HSL) | An N-acyl-homoserine lactone (AHL) signaling molecule. adipogen.com | The autoinducer signal that accumulates with increasing bacterial population density. medchemexpress.com |
| LuxR-Type Receptor | An intracellular transcriptional regulator protein with distinct ligand-binding and DNA-binding domains. nih.govbiorxiv.org | Binds specifically to C11-HSL, leading to its activation. medchemexpress.comcaymanchem.com |
| Ligand-Receptor Complex | The activated complex formed by the binding of C11-HSL to the LuxR-type receptor, often in a dimeric state. researchgate.netbiorxiv.org | Functions as the transcriptional activator that binds to specific DNA sequences. researchgate.netnih.gov |
Downstream Gene Expression and Cellular Responses
Once formed, the activated C11-HSL-receptor complex directly interfaces with the cell's genetic machinery to elicit a coordinated response.
The activated C11-HSL-LuxR complex functions as a transcription factor. nih.gov The C-terminal DNA-binding domain of the complex recognizes and binds to specific palindromic DNA sequences known as lux boxes. nih.govbiorxiv.org These 20-base-pair consensus sequences are located in the promoter regions of target genes. biorxiv.orgnih.gov
The binding of the ligand-receptor complex to the lux box is the crucial event that activates gene transcription. nih.gov This interaction facilitates the recruitment of RNA polymerase to the promoter, enabling the initiation of transcription of the downstream genes. nih.govnih.gov This mechanism ensures that only genes under the control of the specific quorum-sensing circuit are expressed in response to the C11-HSL signal.
The activation of target gene promoters by the C11-HSL-receptor complex leads to the expression of proteins that mediate a variety of cellular behaviors and phenotypes. medchemexpress.comresearchgate.netnih.gov These regulated processes are typically beneficial to the bacterial population as a whole and are most effective when undertaken by a large number of cells in unison.
Research indicates that C11-HSL, like other long-chain AHLs, is involved in regulating virulence and the formation of biofilms. adipogen.com It has been observed to appear later than shorter-chain AHLs during biofilm development and may also stimulate bacterial growth. adipogen.com In the bacterium Chromobacterium violaceum, C11-HSL was identified as one of the signaling molecules. researchgate.net In this organism, the CviR/AHL complex (a LuxR homolog system) regulates the vioA gene, a key component of the violacein (B1683560) pigment biosynthesis operon, demonstrating a direct link between the signal and a measurable phenotype. researchgate.net
| Phenotype | Associated Function | Regulating System |
| Biofilm Formation | Structured communities of bacteria adhered to a surface, providing protection and facilitating nutrient acquisition. medchemexpress.commedchemexpress.com | AHL/LuxR-type systems. adipogen.com |
| Virulence Factor Production | Secretion of toxins and other molecules that contribute to the pathogenicity of the bacterium. medchemexpress.comnih.gov | AHL/LuxR-type systems. adipogen.com |
| Pigment Production | Synthesis of secondary metabolites like violacein in Chromobacterium violaceum. researchgate.net | CviR/AHL System. researchgate.net |
| Bacterial Growth | Stimulation of proliferation, particularly noted for long-chain AHLs in biofilms. adipogen.com | AHL signaling. adipogen.com |
Strategies for Modulating N Undecanoyl L Homoserine Lactone Signaling
Quorum Quenching (QQ) Mechanisms
Quorum quenching refers to the interruption of QS signaling. This is often accomplished by enzymes that degrade or modify the N-acyl-homoserine lactone (AHL) signal molecules, thereby preventing them from reaching the threshold concentration required to activate QS-regulated genes. scirp.orgjmb.or.kr Three primary enzymatic strategies have been identified for the inactivation of AHLs like N-undecanoyl-L-homoserine lactone.
AHL lactonases are a widespread class of quorum-quenching enzymes that specifically target the homoserine lactone ring of AHL molecules. scirp.orgwikipedia.org These enzymes catalyze the hydrolysis of the ester bond within the lactone ring, opening it to form the corresponding N-acyl-L-homoserine. jmb.or.krresearchgate.net This structural modification renders the molecule unable to bind to its cognate LuxR-type receptor, effectively silencing the signaling pathway. wikipedia.org The reaction is reversible, and the ring can re-form under acidic conditions. jmb.or.krresearchgate.net
A well-characterized example is the AiiA lactonase, first identified in Bacillus species. nih.gov Enzymes of this family, belonging to the metallo-β-lactamase superfamily, have been shown to possess broad substrate specificity, acting on AHLs with varying acyl chain lengths. scirp.orgdoi.org The catalytic activity of many AHL lactonases relies on a conserved metal-binding motif, often involving zinc ions. wikipedia.org
Table 1: Examples of AHL Lactonases and their Characteristics
| Enzyme | Source Organism(s) | Catalytic Mechanism | Key Characteristics |
|---|---|---|---|
| AiiA | Bacillus spp. (e.g., B. thuringiensis, B. cereus) wikipedia.orgnih.gov | Hydrolysis of the homoserine lactone ring. wikipedia.org | Belongs to the metallo-β-lactamase superfamily; often requires zinc for activity. scirp.org |
| AttM, AiiB | Agrobacterium tumefaciens wikipedia.org | Hydrolysis of the homoserine lactone ring. | Part of the AHL-degrading system in this plant pathogen. |
| QsdA | Rhodococcus erythropolis jmb.or.kr | Hydrolysis of the homoserine lactone ring. | A phosphotriesterase-like lactonase with broad-spectrum activity. jmb.or.kr |
| AhlX | Salinicola salaria mdpi.com | Hydrolysis of the homoserine lactone ring. | Exhibits high stability at various temperatures and high salt tolerance. mdpi.com |
A second major strategy for enzymatic AHL inactivation involves AHL acylases, also known as amidohydrolases. jmb.or.krfrontiersin.org These enzymes cleave the amide bond that links the acyl side chain to the homoserine lactone ring. researchgate.netfrontiersin.org This reaction yields a free fatty acid and the L-homoserine lactone (HSL) moiety. scirp.orgresearchgate.net The separation of the two key components of the AHL molecule effectively destroys its signaling capability.
The first AHL acylase activity was observed in Variovorax paradoxus. frontiersin.org Subsequently, numerous AHL acylases have been identified in a variety of bacteria. The AiiD acylase from Ralstonia sp. XJ12B and PvdQ from Pseudomonas aeruginosa are well-studied examples. jmb.or.krfrontiersin.org Unlike some lactonases, many acylases exhibit a degree of specificity towards AHLs with longer acyl chains. semanticscholar.org AHL acylases are generally part of the N-terminal nucleophile (Ntn) hydrolase superfamily. frontiersin.org
Table 2: Examples of AHL Acylases and their Characteristics
| Enzyme | Source Organism | Catalytic Mechanism | Substrate Preference |
|---|---|---|---|
| AiiD | Ralstonia sp. XJ12B jmb.or.kr | Hydrolysis of the amide bond between the acyl chain and HSL ring. frontiersin.org | Potent activity against a range of AHLs. jmb.or.kr |
| PvdQ | Pseudomonas aeruginosa researchgate.net | Hydrolysis of the amide bond. | Part of the complex QS network in this opportunistic pathogen. |
| AiiC | Anabaena sp. | Hydrolysis of the amide bond. | Demonstrates the presence of QQ enzymes in cyanobacteria. |
| Unnamed Acylase | Variovorax paradoxus frontiersin.org | Hydrolysis of the amide bond, allowing the use of AHLs as a nutrient source. frontiersin.org | Broad substrate range. |
A third mechanism of AHL inactivation does not involve the degradation of the core structure but rather the modification of the acyl side chain. This is carried out by AHL oxidoreductases. scirp.orgjmb.or.kr These enzymes typically modify the C-3 position of the acyl chain, for example, by reducing a 3-oxo group to a 3-hydroxy group. scirp.orgjmb.or.kr While the AHL molecule remains intact, this modification can significantly reduce its binding affinity to the specific receptor protein, thereby dampening the QS signal.
An example of this activity has been described in Rhodococcus erythropolis W2, which can modify the acyl chain of AHLs in addition to degrading them via lactonase and acylase activities. scirp.orgjmb.or.kr This demonstrates the sophisticated and multi-faceted approaches that some bacteria have evolved to interfere with QS signaling.
The ability to degrade AHLs is not a rare trait and is remarkably widespread across the microbial world. openmicrobiologyjournal.com Genes encoding AHL-degrading enzymes have been identified in a diverse array of bacteria from different phyla, including Proteobacteria (both Alpha-, Beta-, and Gamma- classes), Firmicutes, Actinobacteria, Bacteroidetes, and Cyanobacteria. openmicrobiologyjournal.comfrontiersin.orgkoreascience.kr
Genera known to harbor AHL-degrading capabilities include Bacillus, Rhodococcus, Agrobacterium, Pseudomonas, Ralstonia, Variovorax, Arthrobacter, and Microbacterium. wikipedia.orgsemanticscholar.orgkoreascience.kr For instance, the aiiA gene, which codes for an AHL lactonase, is abundant among the Bacillus cereus group, which includes B. thuringiensis and B. anthracis. nih.govdoi.org Similarly, aiiM genes are responsible for high AHL-degrading activity in Microbacterium strains. semanticscholar.org The broad distribution of these enzymes suggests they play a significant ecological role, potentially in inter-species competition and survival. openmicrobiologyjournal.com This diversity provides a rich source for the discovery of novel quorum quenching enzymes with different specificities and properties. frontiersin.org
Design and Application of Synthetic Modulators
Beyond enzymatic degradation, another powerful strategy to control this compound signaling is through the use of synthetic small molecules designed to interact with the AHL receptor proteins. These synthetic modulators can be classified as either agonists, which mimic the natural signal and activate the receptor, or antagonists, which block the receptor and inhibit signaling. nih.gov
The development of synthetic modulators hinges on understanding the structure-activity relationship of the AHL molecule and its receptor. The homoserine lactone ring, the amide linkage, and the acyl chain are all critical for activity, and modifications to any of these parts can dramatically alter the molecule's function. nih.govmedchemexpress.com
Agonists are molecules that bind to and activate the AHL receptor, such as LasR in Pseudomonas aeruginosa. nih.gov They can be useful as chemical probes to study QS activation. Synthetic agonists have been created by modifying the acyl chain or replacing the lactone ring with more stable heterocyclic structures, such as 3-aminooxazolidinones, to prevent hydrolytic inactivation. mdpi.com
Antagonists are of particular therapeutic interest as they can inhibit QS-controlled processes like virulence factor production and biofilm formation without killing the bacteria, which may reduce the selective pressure for resistance development. frontiersin.org A common strategy to convert an agonist into an antagonist is to modify the acyl chain by introducing bulky or rigid substituents. For example, adding a phenyl group to the acyl chain of N-acyl-homoserine lactone analogues has been shown to create potent antagonists for the LuxR receptor in Vibrio fischeri. nih.govresearchgate.net It is hypothesized that the bulky group causes a steric clash within the receptor's binding pocket, preventing the conformational change required for activation. nih.gov Similarly, modifications to the β-keto position or the amide linker with groups like tert-butoxycarbonyl (Boc) have been shown to generate effective antagonists against the LasR system in P. aeruginosa. nih.gov
Table 3: Examples of Synthetic Modulators of AHL Receptors
| Moderator Type | Structural Modification | Target System (Example) | Observed Effect |
|---|---|---|---|
| Antagonist | Addition of a phenyl group to the acyl chain. nih.govresearchgate.net | LuxR (Vibrio fischeri) | Competitive inhibition of the natural inducer. nih.govresearchgate.net |
| Antagonist | N-(4-bromophenylacetanoyl)-L-homoserine lactone. frontiersin.org | LasR (P. aeruginosa) | Inhibition of biofilm formation and virulence factor production. frontiersin.org |
| Antagonist | Addition of tert-butoxycarbonyl (Boc) groups to the amide and β-keto positions. nih.gov | LasR (P. aeruginosa) | Decreased LasR-controlled gene expression and virulence traits. nih.gov |
| Agonist/Antagonist | Replacement of the lactone ring with a thiolactone. mdpi.com | LuxR/RhlR | Can act as either agonists or antagonists depending on the specific structure and target. mdpi.com |
| Agonist | Replacement of the lactone ring with a 3-aminooxazolidinone moiety. mdpi.com | Various Gram-negative bacteria | Hydrolytically stable agonists. mdpi.com |
Inhibition of AHL Biosynthesis
A primary strategy for disrupting AHL-mediated communication is to inhibit the synthesis of the signaling molecules themselves. In many Gram-negative bacteria, AHLs are synthesized by LuxI-type synthases. mdpi.com These enzymes catalyze the ligation of an acyl chain from an acyl-acyl carrier protein (acyl-ACP) to S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety. jci.org
Inhibition of AHL biosynthesis can be achieved through several mechanisms:
Targeting Precursor Availability: The synthesis of AHLs is dependent on the availability of precursors from fatty acid and amino acid metabolism. For instance, triclosan, a broad-spectrum antimicrobial agent, can inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme essential for fatty acid biosynthesis. This action reduces the pool of available acyl-ACPs, thereby indirectly inhibiting the synthesis of a range of AHLs. nih.gov However, this approach is not specific and can impact other cellular functions, potentially leading to resistance through mechanisms like efflux pumps. nih.gov
Inhibition of the AHL Synthase Enzyme: A more direct approach involves the use of molecules that specifically inhibit the AHL synthase. Analogs of the natural substrates, such as S-adenosylhomocysteine (SAH), a byproduct of the reaction, and other SAM analogs like sinefungin, have been shown to inhibit AHL synthases like RhlI in P. aeruginosa. nih.govjci.org While these have demonstrated in vitro inhibitory effects, their in vivo efficacy and specificity can vary. nih.gov Natural products have also been identified as inhibitors of AHL synthases. For example, trans-cinnamaldehyde has been shown to specifically target the RhlI synthase in P. aeruginosa, which is responsible for producing short-chain AHLs. nih.gov
Although research has not extensively focused on inhibitors specific to the synthase of this compound, the general principles derived from studies on other AHLs in P. aeruginosa are applicable. It is presumed that the synthesis of C11-HSL is carried out by one of the known synthases in this organism, such as LasI or RhlI, which are known to have some substrate promiscuity. nih.gov Therefore, inhibitors of these enzymes would likely also reduce the production of C11-HSL.
Table 1: Examples of AHL Biosynthesis Inhibitors
| Inhibitor | Target Enzyme/Pathway | Mechanism of Action | Target Organism (Example) |
| Triclosan | Enoyl-acyl carrier protein reductase (FabI) | Reduces availability of acyl-ACP precursors. nih.gov | Pseudomonas aeruginosa |
| Sinefungin | AHL Synthase (e.g., RhlI) | Competitive inhibitor, analog of S-adenosyl-L-methionine (SAM). nih.govjci.org | Pseudomonas aeruginosa |
| Trans-cinnamaldehyde | AHL Synthase (RhlI) | Specific inhibition of the synthase for short-chain AHLs. nih.gov | Pseudomonas aeruginosa |
| J8-C8 | AHL Synthase (TofI) | Binds to the acyl-ACP binding site of the synthase. nih.gov | Burkholderia glumae |
Interference with Signal Receptor Binding
Once synthesized and released, AHLs must bind to their cognate LuxR-type transcriptional regulators to initiate a response. mdpi.com Interfering with this binding is another key strategy for modulating QS. This can be achieved through the use of antagonists that compete with the native AHL for the receptor's binding site.
These antagonists are often structurally similar to the natural AHL signal molecules. frontiersin.org Modifications to the acyl side chain or the lactone headgroup can convert an agonist (a molecule that activates the receptor) into an antagonist (a molecule that binds to the receptor but does not activate it, thereby blocking the action of the agonist). frontiersin.orgnih.gov
For instance, in P. aeruginosa, which produces this compound, the LasR and RhlR receptors are primary targets for such antagonists. nih.gov While LasR is the cognate receptor for 3-oxo-C12-HSL and RhlR for C4-HSL, there is evidence of crosstalk and recognition of other AHLs. nih.gov It is plausible that a LuxR-type receptor in P. aeruginosa, possibly QscR which is known to bind a range of AHLs, could recognize C11-HSL. mdpi.com
Research has identified several synthetic molecules that act as antagonists for LuxR-type receptors:
Halogenated furanones , produced by the marine alga Delisea pulchra, were among the first natural products identified as broad-spectrum inhibitors of AHL-mediated QS. microbiologyresearch.orgresearchgate.net They are thought to bind to LuxR-type receptors and promote their degradation, rather than acting as simple competitive inhibitors. microbiologyresearch.org
Synthetic AHL analogs with altered acyl chains or headgroups have been developed as potent and specific antagonists. For example, N-(propylsulfanylacetyl)-L-homoserine lactone has been shown to inhibit LuxR in Vibrio fischeri. microbiologyresearch.orgresearchgate.net Similarly, various synthetic analogs have been designed to antagonize the LasR and RhlR receptors in P. aeruginosa. nih.govfrontiersin.org
While specific antagonists for the receptor of this compound have not been explicitly detailed in the literature, the principles of competitive inhibition by structural analogs would apply. The development of such antagonists would likely involve the synthesis of C11-HSL analogs with modifications designed to prevent receptor activation.
Table 2: Examples of AHL Receptor Antagonists
| Antagonist | Target Receptor (Example) | Mechanism of Action |
| Halogenated Furanones | LuxR-type receptors (e.g., LuxR, LasR) | Binds to the receptor and may promote its proteolytic degradation. microbiologyresearch.orgresearchgate.net |
| N-(propylsulfanylacetyl)-L-homoserine lactone | LuxR | Competitive inhibitor of AHL binding. microbiologyresearch.orgresearchgate.net |
| m-Bromo-thiolactone (mBTL) | RhlR | Antagonist that modulates the rhl system. nih.gov |
| (S)-2-((4-(3-(4-bromo-2-fluorophenyl) acryloyl) phenyl) amino)-N-(2-oxotetrahydrofuran-3-yl) acetamide | LasR | Inhibits the LasR-dependent QS system. mdpi.com |
Research Applications of QS Modulation
The ability to modulate QS signaling, including that of this compound, has significant research applications, primarily in the fields of microbiology, infectious disease, and biotechnology.
Enhancing Antibiotic Susceptibility: Biofilms are a major cause of chronic and recurrent infections due to their high tolerance to antibiotics. QS is crucial for biofilm maturation. Inhibition of QS can lead to less structured and more susceptible biofilms. Research has shown that QS inhibitors can act synergistically with traditional antibiotics, increasing their efficacy and potentially resensitizing resistant strains. nih.gov
Development of Anti-infective Therapies: The modulation of QS is a key area of research for the development of novel anti-infective therapies. nih.gov Instead of targeting bacterial viability, these "anti-virulence" agents aim to disarm the pathogens, making them more susceptible to the host's immune system. The study of inhibitors and antagonists of AHL signaling, including the pathway involving this compound, provides a platform for the discovery and development of such therapeutic agents. nih.govfrontiersin.org
Advanced Methodologies for N Undecanoyl L Homoserine Lactone Research
Biosensor-Based Detection and Quantification
Biosensors offer a highly sensitive and specific means of detecting and quantifying N-undecanoyl-L-Homoserine lactone in various biological samples. These systems are typically based on genetically engineered bacteria that produce a measurable signal in the presence of the target AHL.
Development and Utilization of Bacterial Reporter Strains
The foundation of biosensor-based detection lies in the development of bacterial reporter strains. These are typically Gram-negative bacteria, such as Escherichia coli or Agrobacterium tumefaciens, which have been genetically modified to be deficient in their own AHL production but retain the ability to respond to exogenous AHLs. oup.comnih.gov The core components of these reporter strains are a LuxR-family receptor protein that specifically recognizes this compound and a cognate promoter that controls the expression of a reporter gene. oup.com When this compound binds to the LuxR-type receptor, the resulting complex activates the promoter, leading to the expression of the reporter gene and the generation of a detectable signal. researchgate.net
Several bacterial reporter strains have been developed with varying specificities and sensitivities to different AHLs. For instance, Chromobacterium violaceum CV026 is a commonly used biosensor that produces a purple pigment, violacein (B1683560), in response to short-to-medium chain AHLs. oup.comfrontiersin.org While not specific to this compound, its response profile can provide preliminary indications of AHL presence. More specific biosensors can be engineered by incorporating the LuxR homolog that specifically recognizes this compound.
The utility of these reporter strains is vast, ranging from screening environmental samples for the presence of this compound to identifying bacterial species that produce this signaling molecule. They are also invaluable tools in studies aimed at discovering molecules that can inhibit or interfere with quorum sensing, a field with significant therapeutic potential. nih.gov
Detection of AHLs through Reporter Gene Expression (e.g., Bioluminescence, Pigmentation, Green Fluorescent Protein)
The choice of reporter gene is critical to the functionality and application of the biosensor. Different reporter systems offer distinct advantages in terms of sensitivity, quantification, and in situ analysis.
Bioluminescence: Reporter systems utilizing the lux operon, which encodes for luciferase, produce light as a detectable signal. researchgate.net The intensity of the bioluminescence is proportional to the concentration of the inducing AHL, allowing for quantitative measurements. mdpi.com These biosensors are highly sensitive and are well-suited for high-throughput screening applications.
Pigmentation: As mentioned with Chromobacterium violaceum, the production of pigments like violacein provides a simple and visually identifiable signal. researchgate.net This method is particularly useful for qualitative or semi-quantitative plate-based assays.
Green Fluorescent Protein (GFP): The use of GFP and its variants as reporters allows for the detection of AHLs at the single-cell level. researchgate.netnih.gov When this compound is present, the reporter strain expresses GFP, and the resulting fluorescence can be visualized and quantified using fluorescence microscopy or flow cytometry. nih.gov This approach is particularly powerful for studying the spatial and temporal dynamics of quorum sensing within bacterial populations and biofilms. The development of unstable GFP variants has further enhanced the ability to monitor fluctuations in AHL concentrations in real-time. oup.comnih.gov
| Reporter System | Signal | Key Advantages | Common Bacterial Chassis |
| Bioluminescence (lux) | Light | High sensitivity, quantitative | Escherichia coli, Vibrio fischeri |
| Pigmentation (e.g., vioA) | Color (e.g., purple) | Simple, visual detection | Chromobacterium violaceum |
| Green Fluorescent Protein (gfp) | Fluorescence | Single-cell analysis, spatial-temporal dynamics | Escherichia coli, Pseudomonas putida |
Chromatographic and Spectrometric Analysis
While biosensors are excellent for detection and screening, chromatographic and spectrometric methods are indispensable for the definitive identification and precise quantification of this compound. These techniques provide detailed structural information, confirming the identity of the molecule and allowing for its accurate measurement in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) for Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of AHLs. nih.gov In this method, a liquid sample containing this compound is passed through a column packed with a solid adsorbent material. The different components of the sample interact with the adsorbent material to varying degrees, causing them to separate as they pass through the column.
For AHL analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar molecule due to its long acyl chain, will have a characteristic retention time under specific chromatographic conditions. By comparing the retention time of a peak in a sample to that of a pure this compound standard, tentative identification can be made. nih.gov Semipreparative HPLC can also be used for the purification of this compound from bacterial culture extracts for further structural analysis. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) for Structural Elucidation and Quantification
For unambiguous identification and precise quantification, HPLC is often coupled with mass spectrometry (MS), a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
In an LC-HRMS/MS analysis of this compound, the compound is first separated from other components in the sample by HPLC. The eluted compound is then ionized and introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the intact molecule (parent ion). For structural elucidation, the parent ion is fragmented, and the masses of the resulting fragment ions are measured (tandem mass spectrometry or MS/MS). AHLs exhibit a characteristic fragmentation pattern, with a common fragment ion corresponding to the homoserine lactone ring, which aids in their identification. mdpi.com
This non-targeted approach allows for the identification of known, as well as unanticipated and novel, AHLs in microbial samples. plos.org The high sensitivity and specificity of LC-HRMS/MS make it the gold standard for the structural confirmation and accurate quantification of this compound in complex biological extracts. mdpi.complos.org
| Technique | Principle | Information Obtained | Application in this compound Research |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Retention time for tentative identification and purification. | Separation from other molecules in a complex mixture. |
| LC-HRMS/MS | Separation by LC followed by high-accuracy mass analysis of parent and fragment ions. | Unambiguous structural confirmation and precise quantification. | Definitive identification and measurement in biological samples. |
Molecular and Genetic Approaches in QS Research
Molecular and genetic techniques are fundamental to understanding the synthesis, regulation, and function of this compound in quorum sensing (QS). These approaches allow researchers to manipulate the genetic machinery of bacteria to dissect the roles of specific genes and proteins involved in the this compound signaling pathway.
The core of AHL-mediated QS systems consists of a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL to control gene expression. nih.govnih.govresearchgate.net Molecular techniques such as gene knockout and overexpression are used to investigate the function of the specific luxI homolog responsible for the synthesis of this compound. By creating a null mutant for this gene, researchers can observe the resulting phenotypic changes in the bacterium, thereby elucidating the processes regulated by this signaling molecule. Conversely, overexpressing the synthase gene can lead to an accumulation of this compound, which can also provide insights into its regulatory effects.
Furthermore, reporter gene fusions are employed to study the regulation of genes that are controlled by the this compound-LuxR complex. In this approach, the promoter of a target gene is fused to a reporter gene (e.g., lacZ, gfp), and the expression of the reporter is measured in the presence and absence of this compound. This allows for the identification of genes that are part of the this compound regulon.
Transcriptomic and proteomic analyses provide a global view of the impact of this compound on bacterial physiology. By comparing the gene expression profiles or protein abundance in wild-type bacteria versus a mutant that cannot produce or respond to this compound, researchers can identify entire networks of genes and proteins that are under the control of this QS system. These advanced molecular methodologies are crucial for building a comprehensive understanding of the role of this compound in bacterial communication and pathogenesis. nih.govresearchgate.net
Transcriptomic and Proteomic Profiling of QS-Regulated Genes
To understand the global regulatory effects of this compound, researchers employ transcriptomic and proteomic approaches. These powerful techniques provide a snapshot of the changes in gene and protein expression that occur in response to this signaling molecule.
Transcriptomics: This involves the large-scale analysis of the transcriptome, the complete set of RNA transcripts in a cell. By comparing the transcriptomes of bacteria in the presence and absence of this compound, scientists can identify genes that are either up- or down-regulated. Methodologies such as RNA sequencing (RNA-Seq) are utilized to achieve this, providing quantitative data on gene expression levels. mdpi.com The analysis of differentially expressed genes can reveal the metabolic pathways, virulence factors, and other cellular processes that are under the control of the this compound-mediated quorum sensing system. mdpi.com
Proteomics: Complementing transcriptomics, proteomics is the large-scale study of the proteome, the entire set of proteins produced by an organism. Techniques such as two-dimensional gel electrophoresis (2-DE) and mass spectrometry-based approaches (e.g., LC-MS/MS) are used to identify and quantify changes in protein abundance in response to this compound. This allows researchers to confirm that changes in gene expression observed at the transcript level translate to functional proteins. mdpi.com
The integrated analysis of transcriptomic and proteomic data provides a more complete picture of the cellular response to this compound, from gene transcription to protein production. mdpi.com
| Methodology | Description | Key Findings Enabled |
| RNA-Seq | High-throughput sequencing of cDNA libraries derived from cellular RNA. | Identification and quantification of all genes regulated by this compound. |
| 2-DE | Separation of proteins based on isoelectric point and molecular weight. | Visualization of changes in protein expression profiles. |
| LC-MS/MS | Liquid chromatography separation of peptides followed by tandem mass spectrometry for identification and quantification. | High-throughput identification and quantification of proteins affected by this compound. |
Mutational Analysis of AHL Synthases and Receptors
To definitively establish the roles of specific proteins in the this compound signaling pathway, researchers perform mutational analysis of the genes encoding the AHL synthase (a LuxI homolog) and the AHL receptor (a LuxR homolog). mdpi.com
This involves the targeted inactivation or alteration of these genes. By creating null mutants (gene knockouts) for the synthase, researchers can verify that the production of this compound is abolished. Similarly, knocking out the receptor gene allows for the study of cellular processes in the absence of a functional receptor, confirming its role in mediating the response to the AHL signal.
Site-directed mutagenesis can also be employed to create specific changes in the amino acid sequence of the synthase or receptor. This allows for the investigation of key residues involved in substrate binding, catalysis, and ligand recognition. nih.gov By analyzing the effects of these mutations on the protein's function, researchers can gain a deeper understanding of the molecular mechanisms underlying this compound synthesis and detection. mdpi.com
| Technique | Purpose | Expected Outcome for this compound research |
| Gene Knockout | Complete inactivation of the target gene. | Confirmation of the gene's essential role in the synthesis or reception of this compound. |
| Site-Directed Mutagenesis | Introduction of specific point mutations in the gene. | Identification of critical amino acid residues for enzyme activity or receptor binding. |
Investigation of AHL Transport Mechanisms (e.g., Efflux Pumps, Outer Membrane Vesicles)
While short-chain AHLs are often assumed to freely diffuse across the cell membrane, the transport of longer-chain AHLs like this compound may involve active transport mechanisms. nih.gov Two primary systems implicated in this process are efflux pumps and outer membrane vesicles (OMVs).
Efflux Pumps: These are protein complexes that span the bacterial cell envelope and actively transport a wide range of substrates out of the cell. mdpi.com In Gram-negative bacteria, tripartite efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, are common. nih.govelifesciences.org These systems consist of an inner membrane transporter, a periplasmic membrane fusion protein, and an outer membrane channel. nih.govnih.gov Researchers investigate the role of these pumps in this compound transport by creating mutations in the genes encoding the pump components and observing the effect on the extracellular concentration of the AHL.
Outer Membrane Vesicles (OMVs): These are spherical, bilayered vesicles that are naturally shed from the outer membrane of Gram-negative bacteria. OMVs can encapsulate a variety of molecules, including proteins, DNA, and signaling molecules like AHLs. The packaging of this compound into OMVs could serve as a mechanism for its protected transport over long distances and delivery to recipient cells. The investigation of OMVs as AHL carriers involves isolating these vesicles from bacterial cultures and analyzing their contents for the presence of this compound using techniques like mass spectrometry.
| Transport Mechanism | Description | Investigative Approach |
| Efflux Pumps | Protein complexes that actively transport molecules across the cell envelope. mdpi.com | Gene knockout studies of pump components and measurement of extracellular AHL levels. |
| Outer Membrane Vesicles | Spherical vesicles shed from the outer membrane that can encapsulate cargo. | Isolation of OMVs and subsequent analysis of their contents for the presence of this compound. |
Sample Preparation and Extraction from Diverse Matrices (e.g., Microbial Cultures, Environmental Samples, Animal Host Tissues)
The accurate detection and quantification of this compound from various sources is critically dependent on effective sample preparation and extraction methods. nih.gov The choice of method is determined by the complexity of the sample matrix.
For microbial cultures , a common method is liquid-liquid extraction of the cell-free supernatant. researchgate.net This typically involves the use of an organic solvent such as acidified ethyl acetate (B1210297) or dichloromethane (B109758) to partition the AHLs from the aqueous culture medium. researchgate.netvliz.be
Environmental samples , such as soil, sediment, or water, present a greater challenge due to their complexity and the presence of numerous interfering compounds. vliz.be Sample preparation for these matrices may involve an initial solid-phase extraction (SPE) step to concentrate the AHLs and remove inhibitors prior to solvent extraction. vliz.be
In the context of animal host tissues , where this compound may be present during an infection, the extraction process is even more complex. It requires initial homogenization of the tissue, followed by protein precipitation and a combination of liquid-liquid and solid-phase extraction techniques to isolate the AHLs from lipids, proteins, and other host-derived molecules. frontiersin.org
Regardless of the sample source, the extracted material is typically concentrated and then subjected to analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for definitive identification and quantification. frontiersin.org
| Sample Matrix | Key Challenges | Common Extraction Techniques |
| Microbial Cultures | Relatively simple matrix. | Liquid-liquid extraction with solvents like ethyl acetate or dichloromethane. researchgate.net |
| Environmental Samples | High complexity, presence of inhibitors. | Solid-phase extraction followed by liquid-liquid extraction. vliz.be |
| Animal Host Tissues | Presence of lipids, proteins, and other interfering host molecules. | Homogenization, protein precipitation, and a combination of liquid-liquid and solid-phase extraction. |
Future Research Directions and Unexplored Avenues in N Undecanoyl L Homoserine Lactone Studies
Elucidating the Specific Ecological Niche and Full Biological Spectrum of C11-HSL in Diverse Microbial Consortia
The precise ecological role of C11-HSL remains an area ripe for exploration. An ecological niche defines the specific role an organism or population plays within its ecosystem, encompassing all its interactions with the environment and other organisms. youtube.comresearchgate.net Understanding the specific niche of C11-HSL involves identifying the microbial species that produce and respond to it, the environmental conditions that favor its production, and its functional consequences within complex microbial communities. dtic.milresearchgate.netd-nb.info
Future research should focus on:
Identifying Novel C11-HSL Producers and Responders: While some bacteria are known to produce C11-HSL, a comprehensive survey across diverse environments is needed. nih.govresearchgate.net This could involve screening environmental samples from soil, marine environments, and host-associated microbiomes.
Characterizing the Biological Impact in Multispecies Biofilms: Investigating the influence of C11-HSL on the formation, structure, and function of biofilms composed of multiple microbial species will be crucial. This includes its effects on interspecies competition and cooperation.
Investigating its Role in Plant-Microbe and Host-Microbe Interactions: The influence of C11-HSL on plant growth promotion, pathogen defense, and modulation of host immune responses warrants further investigation. nih.govmdpi.commdpi.com Studies have shown that other AHLs can influence plant development and prime them for enhanced defense against pathogens. mdpi.comnih.gov
Integration of Multi-Omics Data for Comprehensive QS Network Analysis
To gain a holistic understanding of C11-HSL-mediated QS, the integration of multiple "omics" datasets is paramount. researchgate.netnih.govresearchgate.net This approach combines genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular changes induced by C11-HSL signaling. nih.gov
Key research areas include:
Building Multi-Layered Regulatory Networks: By integrating different omics data, researchers can create detailed network models that illustrate the hierarchical and interconnected nature of QS pathways. researchgate.netbiorxiv.org
Identifying Novel QS-Regulated Genes and Pathways: Multi-omics analysis can uncover previously unknown genes and metabolic pathways that are under the control of C11-HSL, providing deeper insights into its physiological roles. researchgate.net
Longitudinal Multi-Omics Studies: Analyzing how these molecular networks change over time in response to C11-HSL will reveal the dynamic nature of QS and its role in adaptation to changing environmental conditions. nih.govresearchgate.net
Computational Modeling and Predictive Approaches for AHL-Mediated Interactions
Computational modeling offers a powerful tool to simulate and predict the behavior of complex biological systems. google.comjpionline.org In the context of C11-HSL, computational approaches can be used to understand its interactions with receptor proteins and to predict the effects of its modulation.
Future directions in this area include:
Molecular Docking and Dynamics Simulations: These techniques can be used to model the binding of C11-HSL to its cognate LuxR-type receptors, providing insights into the structural basis of its activity and specificity. nih.govjpionline.org
Developing Predictive Models of QS Networks: Creating mathematical models that can predict the behavior of QS networks under different conditions will be invaluable for understanding their function and for designing effective intervention strategies.
In Silico Screening for Novel QS Modulators: Computational methods can be employed to screen large libraries of compounds for their ability to either inhibit or enhance C11-HSL signaling, accelerating the discovery of new QS modulators. jpionline.org
Development of Advanced Bio-Inspired Quorum Sensing Modulators
The knowledge gained from studying C11-HSL and other AHLs can be harnessed to develop novel molecules that can modulate QS. nih.govbeilstein-journals.org These "bio-inspired" modulators could have applications in controlling bacterial virulence and biofilm formation. nih.gov
Areas for future development comprise:
Synthesis of Novel AHL Analogs: Designing and synthesizing new molecules that mimic the structure of C11-HSL but have altered activity can lead to the discovery of potent QS inhibitors or activators. beilstein-journals.org
Immobilization on Surfaces: Attaching QS modulators to surfaces, such as medical implants, could prevent bacterial colonization and biofilm formation. nih.gov
Targeting Specific LuxR Receptors: Developing modulators that are highly specific for the C11-HSL receptor would minimize off-target effects and improve their efficacy.
Exploration of Novel AHL-Degrading Microorganisms and Enzymes
Quorum quenching, the enzymatic degradation of AHLs, is a promising strategy for controlling bacterial infections. nih.govmdpi.com The discovery of new microorganisms and enzymes that can specifically degrade C11-HSL is a key research priority.
Future research in this area should focus on:
Screening Diverse Environments: Isolating and characterizing new bacteria and fungi from various ecological niches that possess the ability to break down C11-HSL. nih.govcore.ac.uk
Identifying and Characterizing Novel AHL Acylases and Lactonases: These two main classes of enzymes are responsible for degrading AHLs. nih.govnih.gov Identifying novel enzymes with high specificity and efficiency for C11-HSL is a primary goal.
Enzyme Engineering for Improved Activity: Using techniques like directed evolution and rational design to engineer existing AHL-degrading enzymes to enhance their activity and stability for practical applications. nih.govresearchgate.net
Q & A
Q. What is the role of N-undecanoyl-L-homoserine lactone (C11-HSL) in bacterial quorum sensing (QS)?
C11-HSL is a key acyl-homoserine lactone (AHL) signal molecule used by Gram-negative bacteria to regulate gene expression in a cell density-dependent manner. It binds to transcriptional regulators (e.g., LuxR-type proteins), activating phenotypes such as biofilm formation, virulence factor secretion, and bioluminescence . Methodologically, its activity can be confirmed using reporter strains (e.g., Agrobacterium tumefaciens with lacZ fusions) or by quantifying downstream gene expression via RT-qPCR .
Q. How can C11-HSL be detected and quantified in bacterial cultures?
- Thin-layer chromatography (TLC): Separate extracted AHLs on TLC plates and visualize using biosensor strains (e.g., A. tumefaciens), which produce β-galactosidase in response to AHLs .
- High-performance liquid chromatography (HPLC): Use reverse-phase columns with UV detection (205–210 nm) or mass spectrometry for higher sensitivity .
- Bioluminescence assays: Employ Vibrio harveyi or Pseudomonas aeruginosa reporter strains engineered to luminesce upon AHL binding .
Q. What are standard protocols for synthesizing C11-HSL in the laboratory?
C11-HSL is synthesized via:
- Chemical synthesis: Acylation of L-homoserine lactone with undecanoyl chloride under anhydrous conditions, followed by purification via silica gel chromatography .
- Enzymatic synthesis: Use purified AHL synthases (e.g., LuxI homologs) to catalyze the reaction between S-adenosylmethionine (SAM) and undecanoyl-ACP .
Purity is verified by TLC, NMR, or HPLC (>98% purity recommended for experimental use) .
Advanced Questions
Q. How do structural variations in AHLs (e.g., acyl chain length, substitutions) affect C11-HSL's interaction with QS receptors?
The acyl chain length and substituents (e.g., 3-oxo or 3-hydroxy groups) determine receptor specificity. For example:
- C11-HSL binds to receptors with hydrophobic pockets accommodating C10–C12 chains.
- 3-Oxo substitutions enhance binding affinity to regulators like LasR in P. aeruginosa, while 3-hydroxy groups reduce activity .
Methodologically, structure-activity relationships (SARs) are studied using synthetic AHL analogs and competitive binding assays with purified receptor proteins (e.g., SPR or ITC) .
Q. What experimental strategies address contradictions in C11-HSL activity across bacterial species?
Discrepancies may arise from:
- Species-specific receptor specificity: Validate C11-HSL activity using knockout strains (e.g., lasR mutants) or cross-species reporter systems .
- Environmental factors: Test under varying pH, temperature, or biofilm conditions, as these modulate AHL stability and diffusion .
- Co-signaling: Investigate interactions with other QS signals (e.g., AI-2 or PQS) via transcriptomics or dual-reporter assays .
Q. How can C11-HSL's role in biofilm formation be analyzed in vivo?
- Animal models: Use Galleria mellonella or murine infection models to assess biofilm-associated virulence. Administer C11-HSL via osmotic pumps and quantify bacterial load/host inflammation .
- Microfluidic systems: Simulate in vivo conditions (e.g., shear stress, nutrient gradients) to study biofilm architecture using confocal microscopy and COMSTAT analysis .
- Quorum quenching: Apply lactonase enzymes or competitive inhibitors to disrupt C11-HSL signaling and validate phenotype reversibility .
Q. What are the challenges in crystallizing C11-HSL-bound transcriptional regulators, and how are they resolved?
Crystallization difficulties arise from:
- Receptor instability: Use truncated LasR/LuxR variants (e.g., ligand-binding domains) and optimize buffer conditions (e.g., high glycerol or PEG concentrations) .
- Ligand solubility: Co-crystallize with detergents (e.g., β-octylglucoside) or use lipidic cubic phase (LCP) techniques .
Successful structures (e.g., LasR-C12-HSL complexes) guide mutagenesis studies to map C11-HSL binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
